molecular formula C35H56O7 B591402 O-Tigloylgymnemagenin CAS No. 1581276-63-2

O-Tigloylgymnemagenin

Cat. No. B591402
CAS RN: 1581276-63-2
M. Wt: 588.826
InChI Key: ZVFCKHLBNXUAAD-DQGOMBRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Tigloylgymnemagenin is a type of acylated triterpenes . It is a compound that has been isolated from Gymnema sylvestre .


Molecular Structure Analysis

The molecular formula of O-Tigloylgymnemagenin is C35H56O7 . Its exact mass and monoisotopic mass are both 588.40260412 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

O-Tigloylgymnemagenin has a molecular weight of 588.8 g/mol . It has 5 hydrogen bond donors and 7 hydrogen bond acceptors . The compound also has 5 rotatable bonds .

Scientific Research Applications

  • Inhibition of Sodium-Dependent Glucose Transporter 1 (SGLT1) : Gymnemic acids, including O-Tigloylgymnemagenin, have been found to inhibit SGLT1. This effect can potentially reduce glucose absorption in the gastrointestinal tract, which is beneficial for managing blood sugar levels in type II diabetes (Wang et al., 2014).

  • Effectiveness in Diabetes Management : The research also supports the traditional use of Gymnema sylvestre in diabetes management. Compounds isolated from this plant, including those related to O-Tigloylgymnemagenin, have been shown to inhibit the increase of serum glucose level in rats (Yoshikawa et al., 1997).

  • Potential for New Diabetes Treatments : The unique mechanism of action of these compounds, including O-Tigloylgymnemagenin, provides a novel avenue for the development of new diabetes treatments. This opens up possibilities for more effective management of this condition, with potentially fewer side effects compared to traditional medications.

properties

IUPAC Name

[(3R,4R,4aR,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4,5,10-trihydroxy-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56O7/c1-9-20(2)29(41)42-28-27(40)35(19-37)22(16-30(28,3)4)21-10-11-24-31(5)14-13-25(38)32(6,18-36)23(31)12-15-33(24,7)34(21,8)17-26(35)39/h9-10,22-28,36-40H,11-19H2,1-8H3/b20-9+/t22-,23+,24+,25-,26-,27-,28-,31-,32-,33+,34+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFCKHLBNXUAAD-DQGOMBRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)O)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2CC1(C)C)C)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Tigloylgymnemagenin

Q & A

Q1: What is the significance of the structural differences among gymnemic acids in relation to their activity?

A2: The research emphasizes the impact of even minor structural variations on the biological activity of gymnemic acids []. For example, the presence and position of acetyl groups within the gymnemoside structure significantly influenced their ability to inhibit glucose absorption. The study specifically found that an acetyl group linked to the 16- or 22-hydroxyl group in gymnemosides a and b could easily migrate to the 28-hydroxyl group, which may have implications for their activity. This highlights the need for further research to understand the structure-activity relationships of gymnemic acids and to potentially design more potent and selective inhibitors of glucose absorption.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.